molecular formula C17H28N2OS B6072363 [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol

Cat. No.: B6072363
M. Wt: 308.5 g/mol
InChI Key: YTWMGOYGESEWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring system substituted with a thiophene moiety

Properties

IUPAC Name

[1-[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-14-6-10-21-17(14)12-18-7-2-3-16(11-18)19-8-4-15(13-20)5-9-19/h6,10,15-16,20H,2-5,7-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMGOYGESEWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with a thiophene-containing alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The piperidine rings can be reduced to their corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool for understanding receptor-ligand interactions.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymer matrices can enhance the performance of the resulting materials.

Mechanism of Action

The mechanism of action of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine rings and thiophene moiety allow for multiple binding interactions, which can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

    [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl]methanol]: This compound is similar but has a different substitution pattern on the piperidine ring.

    [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-2-yl]methanol]: Another similar compound with a different substitution position on the piperidine ring.

Uniqueness: The uniqueness of [1-[1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl]piperidin-4-yl]methanol lies in its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for exploring new therapeutic avenues and developing novel materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.